3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
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Overview
Description
The compound “3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate” is a derivative of the 1,2,4-triazinone class of compounds, which are heterocyclic compounds containing a triazinone ring . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Organic Chemistry
- Field : Organic Chemistry .
- Application : In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
- Method : Usually aminomethyl groups feature tertiary amines. Often they are obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .
- Results : Aminomethyl is used in the standard (IUPAC) names of some compounds, such as 4-(aminomethyl)benzoic acid .
Bioactivity Evaluation
- Field : Bioactivity Evaluation .
- Application : A series of 3-amino-6, 11-dioxo-6, 11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid derivatives have been synthesized .
- Method : The derivatives of compound 2 were integrated, exposing it to benzolyation by an assortment of acid chlorides .
- Results : Among the synthesized compounds, compounds 3b, 3c, and 3d displayed better IC50 value of cytotoxicity (against HeLa) when compared with other derivatives. All the IC50 esteems were compared with the standard drug doxorubicin .
Solid Phase Total Synthesis
- Field : Organic Chemistry .
- Application : The solid phase total synthesis of the marine cyanobacterial Ahp-cyclodepsipeptide Symplocamide A is reported as a model for a general route for the synthesis of tailor-made non-covalent serine protease inhibitors .
- Method : The synthesis involves a solid phase approach .
- Results : This method provides a general route for the synthesis of tailor-made non-covalent serine protease inhibitors .
Antioxidant Activity Evaluation
- Field : Bioactivity Evaluation .
- Application : A series of 3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives were synthesized .
- Method : The derivatives of compound 2 were integrated, exposing it to benzolyation by an assortment of acid chlorides .
- Results : The compound 3d exhibited the highest inhibition of 75% and 77% in the DPPH and ABTS antioxidant activity evaluation, respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h1,5H2,(H3,6,7,9,10);1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKDLWWZLKCGRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C1=NN=C(NC1=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735278 |
Source
|
Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate | |
CAS RN |
1353100-80-7 |
Source
|
Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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